Methyl indolizine-7-carboxylate
Description
Overview of Indolizine (B1195054) Core Structure in Organic Chemistry
The indolizine core is a nitrogen-fused heterocyclic aromatic compound, recognized as an isomer of indole (B1671886). wikipedia.orgderpharmachemica.com Its structure consists of a pyridine (B92270) ring fused to a pyrrole (B145914) ring, with the nitrogen atom located at the bridgehead position. derpharmachemica.comchemicalbook.com This arrangement results in a planar, bicyclic system with a delocalized 10π-electron system, which imparts it with significant aromaticity. derpharmachemica.combohrium.com
The parent indolizine is a white solid with a melting point of 75 °C and a boiling point of 205 °C. wikipedia.org The electron density in the indolizine ring is highest at the 3-position, followed by the 1-position, making these sites preferential for electrophilic substitution reactions. jbclinpharm.org In terms of chemical reactivity, indolizines share similarities with other electron-rich heterocycles like indoles and pyrroles. jbclinpharm.org
Significance of Substituted Indolizines in Synthetic and Medicinal Chemistry
The functionalization of the indolizine scaffold is a major focus in synthetic and medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. derpharmachemica.combohrium.com The introduction of various substituents onto the indolizine core allows for the fine-tuning of its physicochemical and pharmacological properties. This has led to the development of indolizine derivatives with a broad spectrum of applications. bohrium.comijettjournal.org
Substituted indolizines are key components in many natural products, known as indolizidine alkaloids, which display a variety of pharmacological effects. chemicalbook.comijettjournal.org Synthetic indolizine derivatives have been investigated for numerous therapeutic applications, including:
Anticancer chemicalbook.combohrium.comnih.govresearchgate.net
Anti-inflammatory nih.govchemicalbook.com
Antimicrobial and Antibacterial chemicalbook.comijettjournal.orgnih.gov
Antiviral nih.gov
Antioxidant chemicalbook.com
Antidiabetic nih.gov
Analgesic chemicalbook.comnih.gov
For instance, a series of methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylates were synthesized and showed promising in-vitro COX-2 inhibitory activity, identifying them as potential anti-inflammatory agents. nih.gov Another study highlighted the inhibitory action of methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate against Mycobacterium tuberculosis. nih.gov The versatility of the indolizine core makes it a privileged scaffold in drug discovery. derpharmachemica.comnih.gov
Historical Context of Indolizine Synthesis and Derivatives
The history of indolizine chemistry dates back to 1890, when the Italian chemist Angeli first reported a related compound and proposed the name "pyrindole". chemicalbook.comjbclinpharm.orgjbclinpharm.org However, the first successful synthesis of the parent indolizine molecule was achieved by Scholtz in 1912. chemicalbook.comjbclinpharm.orgjbclinpharm.org Scholtz treated 2-methylpyridine (B31789) with acetic anhydride (B1165640) at high temperatures to produce a compound he initially named "picolide," which upon hydrolysis yielded the indolizine base. jbclinpharm.orgjbclinpharm.org
Over the years, numerous methods for synthesizing the indolizine ring have been developed. The most common classical methods include the Tschitschibabin reaction and 1,3-dipolar cycloadditions. nih.govrsc.orgrsc.org The Tschitschibabin reaction involves the condensation of a 2-alkylpyridine with an α-haloketone. researchgate.net The 1,3-dipolar cycloaddition approach, first utilized for indolizine synthesis by Boekelheide and Fahrenholtz in 1961, typically involves the reaction of pyridinium (B92312) ylides with various dipolarophiles like acetylenes or olefins. jbclinpharm.orgjbclinpharm.orgmdpi.com More recent synthetic strategies involve transition metal-catalyzed reactions, including those using palladium and copper, which have expanded the ability to create complex and diversely substituted indolizines under mild conditions. rsc.orgorganic-chemistry.org
Data Tables
Table 1: Physicochemical Properties of Methyl indolizine-7-carboxylate
| Property | Value | Source(s) |
| CAS Number | 887602-89-3 | sigmaaldrich.commyskinrecipes.com |
| Molecular Formula | C₁₀H₉NO₂ | sigmaaldrich.commyskinrecipes.com |
| Molecular Weight | 175.18 g/mol | myskinrecipes.com |
| IUPAC Name | This compound | sigmaaldrich.com |
| Melting Point | 102 °C | chemicalbook.com |
| Density | 1.16±0.1 g/cm³ (Predicted) | chemicalbook.com |
| Storage Temperature | Room Temperature, Refrigerated | sigmaaldrich.comchemicalbook.com |
Properties
IUPAC Name |
methyl indolizine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)8-4-6-11-5-2-3-9(11)7-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQIGDNWKHPLOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CN2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659443 | |
| Record name | Methyl indolizine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887602-89-3 | |
| Record name | Methyl indolizine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Chemistry and Transformational Studies of Methyl Indolizine 7 Carboxylate and Indolizine Derivatives
Electrophilic Addition and Substitution Reactions at the Indolizine (B1195054) Core
The indolizine ring is an electron-rich heteroaromatic system, making it susceptible to electrophilic attack. The position of substitution is dictated by the relative stability of the resulting carbocation intermediates.
C-3 Position Reactivity
The C-3 position of the indolizine nucleus is the most reactive site for electrophilic substitution. nih.gov This heightened reactivity is attributed to the formation of a stable carbocation intermediate where the positive charge is delocalized over the nitrogen atom and the benzenoid ring remains intact. quora.com This principle has been exploited in various synthetic methodologies.
Brønsted acid-catalyzed C-3 alkylation of indolizines with electrophiles such as ortho-hydroxybenzyl alcohols and 2-indolylmethanol has been shown to produce a range of C-3 functionalized indolizines in good yields. rsc.org Similarly, an indium(III)-catalyzed three-component reaction involving indolizines, amines, and aldehydes provides a rapid route to diverse C-3 substituted indolizines. nih.gov
Table 1: Examples of C-3 Functionalization of Indolizines
| Catalyst | Electrophile/Components | Product Type | Reference |
| Brønsted acid | ortho-Hydroxybenzyl alcohols, 2-indolylmethanol | C-3 alkylated indolizines | rsc.org |
| In(III) | Amines, Aldehydes | C-3 aminoalkylated indolizines | nih.gov |
C-1 Position Reactivity
While the C-3 position is generally favored for electrophilic attack, reactions at the C-1 position can also occur, often leading to addition products. In the context of conjugated dienes, electrophilic addition can proceed via 1,2- or 1,4-addition pathways, depending on the stability of the resulting allylic carbocation. libretexts.orgmasterorganicchemistry.comyoutube.com Protonation of a conjugated system can lead to a resonance-stabilized carbocation where the positive charge is shared between two positions. libretexts.orgmasterorganicchemistry.comyoutube.com The subsequent attack by a nucleophile can then occur at either of these electron-deficient centers. libretexts.orgmasterorganicchemistry.comyoutube.com
Cycloaddition Reactions
The electron-rich nature of the indolizine ring makes it an excellent 8π component in cycloaddition reactions, particularly with electron-deficient dienophiles.
[8+2] Cycloaddition with Dienophiles (Alkynes and Alkenes)
Indolizines readily undergo [8+2] cycloaddition reactions with various dienophiles, including alkynes and alkenes, to yield cycl[3.2.2]azine derivatives. nih.govmdpi.com This reaction is a powerful tool for the synthesis of these complex heterocyclic systems. nih.govmdpi.com The reaction can be facilitated by heat or catalysis, often using palladium on carbon (Pd-C). nih.gov
Dimethyl acetylenedicarboxylate (B1228247) (DMAD) is a commonly employed dienophile in these reactions. nih.gov The reaction of indolizines with DMAD typically proceeds by heating in a solvent like toluene, sometimes in the presence of a catalyst. nih.gov The scope of this reaction is broad, with various substituted indolizines and alkynes participating in the cycloaddition. nih.gov
Table 2: Examples of [8+2] Cycloaddition Reactions of Indolizines
| Indolizine Reactant | Dienophile | Product | Reference |
| Indolizine | DMAD | Cycl[3.2.2]azine derivative | nih.gov |
| 2-Methylindolizine | DMAD | Substituted cycl[3.2.2]azine | nih.gov |
| 2-Phenylindolizine | DMAD | Substituted cycl[3.2.2]azine | nih.gov |
Formation of Cycl[3.2.2]azines
The [8+2] cycloaddition of indolizines with acetylenic compounds is a primary method for the synthesis of cycl[3.2.2]azines. nih.govnih.gov This process involves the indolizine acting as an 8π component and the alkyne as a 2π component. mdpi.com The reaction can proceed through a concerted one-step mechanism or a stepwise mechanism involving zwitterionic intermediates. mdpi.com
The synthesis of functionalized cycl[3.2.2]azine derivatives can also be achieved through other routes, such as the dehydrogenation of ethyl 4-oxo-1H-8,8a-dihydro-1,4-thiazino[3,4,5-cd]indolizine-1-carboxylates. clockss.org This method leads directly to ethyl cycl[3.2.2]azine-1-carboxylates via cyclization and subsequent desulfurization. clockss.org
Oxidative Transformations
The indolizine core can undergo various oxidative transformations, leading to the formation of new functionalized derivatives. For instance, the oxidation of 4-acyl-7-methyl-1,3a,4,8b-tetrahydrocyclopenta[b]indoles with potassium permanganate (B83412) yields the corresponding diols. researchgate.net Furthermore, oxidation with hydrogen peroxide in the presence of formic acid can lead to the formation of stereoisomeric epoxides. researchgate.net
A one-pot method for the synthesis of multisubstituted indolizines from α-halo carbonyl compounds, pyridines, and electron-deficient alkenes utilizes TEMPO as an oxidant for the oxidative dehydrogenation step. organic-chemistry.org This transition-metal-free approach provides an efficient route to a variety of indolizine derivatives. organic-chemistry.org Studies have also explored the antioxidant potential of certain indolizine derivatives, such as chalcogen-indolizines, which have shown activity in reducing protein carbonylation and lipid peroxidation. nih.gov
Photooxygenation Reactions
The photooxygenation of indolizine derivatives is a complex process that can proceed through different mechanisms depending on the reaction conditions, such as the solvent and the presence of a sensitizer (B1316253). These reactions are crucial for understanding the stability and reactivity of the indolizine core under light and oxygen exposure.
The photooxygenation of many indolizine derivatives proceeds via a singlet oxygen mechanism. researchgate.networktribe.com In this pathway, a photosensitizer, which can be the indolizine substrate itself (self-sensitized) or an added dye like rose bengal or methylene (B1212753) blue, absorbs light and transfers its energy to ground-state triplet oxygen (³O₂) to generate the highly reactive singlet oxygen (¹O₂). researchgate.networktribe.com This singlet oxygen then reacts with the electron-rich pyrrole (B145914) ring of the indolizine. However, certain derivatives, such as 3-benzoyl-1-indolizinecarboxylic acid methyl ester, have been found to be unreactive toward singlet oxygen under these conditions. researchgate.networktribe.com
For indolizine derivatives that are unreactive towards singlet oxygen, photooxygenation can often be achieved under electron transfer conditions. researchgate.networktribe.com For instance, the photooxygenation of 3-benzoyl-1-indolizinecarboxylic acid methyl ester can be successfully carried out using 9,10-dicyanoanthracene (B74266) (DCA) as a sensitizer. researchgate.networktribe.com In this mechanism, the excited state of the sensitizer induces an electron transfer from the indolizine, forming an indolizine radical cation. This radical cation can then react with a superoxide (B77818) anion radical, which is formed concurrently, or with molecular oxygen to yield the final oxygenated products. researchgate.networktribe.com This pathway leads to different products compared to the singlet oxygen mechanism, often involving oxidation of the pyridine (B92270) ring. researchgate.networktribe.com
In polar protic solvents like methanol, the reaction of singlet oxygen with indolizine derivatives can lead to the formation of peroxidic zwitterionic intermediates. researchgate.networktribe.com These intermediates are highly reactive and can undergo further transformations. For example, in the photooxygenation of certain substituted indolizines in methanol, the peroxidic zwitterion can be trapped by the solvent. researchgate.networktribe.com This trapping often results in the cleavage of the C3–N bond and the opening of the pyrrole ring, leading to the formation of substituted propenoic acid methyl esters and other rearranged products. researchgate.networktribe.com
In aprotic solvents such as acetonitrile, the photooxygenation of indolizines can proceed through the formation of a dioxetane intermediate across the C2–C3 bond of the indolizine ring. researchgate.networktribe.com Dioxetanes are four-membered rings containing a peroxide linkage and are known to be thermally and photochemically unstable. The subsequent cleavage of the O–O bond in the dioxetane intermediate, often followed by the cleavage of the C2-C3 bond, leads to the formation of various carbonyl-containing products, such as oxirane-2-carboxaldehydes and ethanediones. researchgate.networktribe.com
Table 1: Intermediates in Indolizine Photooxygenation
| Intermediate | Solvent Condition | Resulting Products |
|---|---|---|
| Peroxidic Zwitterion | Methanol | (E)- and (Z)-3-(2-pyridinyl)-3-benzoylpropenoic acid methyl esters, 4-(2-pyridinyl)-3-phenyl-5-aryl-5-hydroxyfuran-2-one |
| Dioxetane | Acetonitrile | 3-(2-pyridinyl)-3-benzoyl-2-phenyloxirane-2-carboxaldehyde, 1-(6-methyl-2-pyridinyl)-2-phenylethanedione |
Table 2: Products of Electron Transfer Photooxygenation of 3-Benzoyl-1-indolizinecarboxylic acid methyl ester
| Product |
|---|
| Methyl 3-benzoyl-5-methoxy-8-hydroxy-1-indolizinecarboxylate |
| Dimethyl 2-(2-pyridinyl)fumarate |
| Dimethyl 2-(2-pyridinyl)maleate |
C–H Functionalization of Indolizines
Direct C–H functionalization is a powerful tool in modern organic synthesis for creating complex molecules from simpler precursors in a more atom- and step-economical manner. For the indolizine scaffold, this approach allows for the introduction of various substituents directly onto the heterocyclic core.
The formation of new carbon-carbon bonds via C–H functionalization of the indolizine ring is a key strategy for synthesizing more complex derivatives. This transformation is typically achieved using transition metal catalysis.
Research has shown that the regioselectivity of C–H functionalization on the indolizine core is highly dependent on the reaction conditions, the catalyst, and the directing groups present on the substrate. The electron-rich nature of the five-membered pyrrole-like ring generally favors electrophilic substitution and C–H activation at the C-1 and C-3 positions. nih.gov For instance, palladium-catalyzed direct arylation of various indolizines has been shown to occur selectively at the C-3 position. nih.gov
Functionalization of the six-membered pyridine ring is more challenging due to its lower reactivity compared to the pyrrole ring. However, C–H activation on the pyridine moiety has been achieved. Studies on the directed metalation of indolizine derivatives have shown that by using specific bases and electrophiles, functionalization can be directed to the C-5 position. worktribe.com Furthermore, iridium-catalyzed C-H borylation has been reported to yield a mixture of regioisomers, including those substituted on the pyridine ring, such as at the C-5 and C-6 positions. worktribe.com
While these studies provide insight into the general reactivity of the indolizine scaffold, specific examples of C–H functionalization for C–C bond formation on methyl indolizine-7-carboxylate are not extensively documented in the current literature. The electronic effect of the carboxylate group at the C-7 position would likely influence the regioselectivity of such transformations, but detailed research on this specific substrate is required for a definitive understanding.
C–P Bond Formation
The formation of a carbon-phosphorus (C–P) bond introduces a phosphonate (B1237965) group into the indolizine framework, a moiety prevalent in compounds with applications in medicinal chemistry and materials science. rsc.org One notable method involves the hydrophosphonylation of 2-(2-enynyl)pyridines, which provides access to indolizine-containing diarylmethylphosphonates. acs.org
Recent advancements have highlighted photocatalytic methods for C–P bond formation. These reactions proceed through the generation of carbon-centered radicals that subsequently react with phosphides. While this has been demonstrated as a general strategy for synthesizing phosphonate esters, specific applications to this compound are an area of ongoing research. rsc.org
Table 1: Examples of C-P Bond Formation Reactions on Indolizine Scaffolds
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-(2-Enynyl)pyridine derivatives | Diarylphosphine oxides, Cu-catalyst | Indolizine-containing diarylmethylphosphonates | Not Specified | acs.org |
| General Alkenes/Alkynes | Phosphites, Photocatalyst, Light | Phosphonate Esters | Not Specified | rsc.org |
C–S Bond Formation
The introduction of sulfur-containing functional groups onto the indolizine ring can be achieved through various C–S bond-forming reactions. These reactions are significant for synthesizing compounds with potential pharmaceutical and material applications. researchgate.net
One approach involves the copper-catalyzed cross-coupling of heterocyclic thiols with aryl iodides. This method has been successfully applied to a variety of heterocyclic systems, suggesting its potential applicability to appropriately substituted indolizine precursors. researchgate.net Another strategy utilizes the reaction of heterocyclic thiones with arynes to form C(aryl)-S bonds, offering a facile route to phenylthio heterocyclic compounds. researchgate.net
Furthermore, a metal-free, three-component annulation reaction has been developed for the synthesis of indolizine thiones. This reaction proceeds through the tandem formation of C-C, C-N, and C-S bonds from 2-alkylpyridines, aromatic ynals, and elemental sulfur, yielding the desired products in moderate to excellent yields. researchgate.net The synthesis of seven new 1,2,3,4,5-pentathiepino[6,7-a]indolizines has also been reported, involving a ring-closing reaction mediated by a molybdenum oxo-bistetrasulfido complex and elemental sulfur, which simultaneously forms the pentathiepine and indolizine rings. nih.gov
Table 2: Selected C-S Bond Formation Reactions for Indolizine Synthesis
| Reactants | Reagents and Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| 2-Alkylpyridines, Aromatic Ynals, Elemental Sulfur | Catalyst-free | Indolizine Thiones | Moderate to Excellent | researchgate.net |
| Heterocyclic Thiols, Aryl Iodides | CuI, 1,10-phenanthroline, K2CO3, DMF, 120 °C | Heterocyclic Sulfides | High | researchgate.net |
| 1,3,4-Oxa(thia)diazol-2-thiones, Arynes | CsF | Phenylthio Heterocyclic Compounds | Good | researchgate.net |
| (4-substituted) 2-bromo- or 2-chloropyridines, Propynyl 3,3-diethylacetal, Elemental Sulfur | Molybdenum oxo-bistetrasulfido complex | 1,2,3,4,5-Pentathiepino[6,7-a]indolizines | Varied | nih.gov |
Ring Opening Reactions
The indolizine ring system can undergo ring-opening reactions under specific conditions, leading to the formation of functionalized pyridine or other heterocyclic derivatives. These reactions provide a pathway to structurally diverse molecules that may not be readily accessible through other synthetic routes.
One such reaction involves the coupling of an indolizine structure with the superelectrophile 4,6-dinitrobenzofuroxan (DNBF). This leads to a dipolar substitution product that undergoes a facile rearrangement, induced by an intramolecular oxygen atom transfer from the N-oxide functionality of the DNBF moiety, resulting in ring opening. rsc.org
A photoinduced successive oxidative ring-opening and borylation of indolizines with N-heterocyclic carbene (NHC)–boranes has also been developed. This one-pot method utilizes visible light and air as an oxidant to produce unsaturated NHC–boryl carboxylates in moderate to good yields. rsc.org The reaction is believed to proceed through the formation of a perepoxide exciplex with singlet oxygen, which then rearranges to a peroxidic zwitterion intermediate that undergoes ring opening. rsc.org
Table 3: Ring Opening Reactions of Indolizine Derivatives
| Indolizine Derivative | Reagents and Conditions | Product | Key Feature | Reference |
|---|---|---|---|---|
| Unspecified Indolizine | 4,6-Dinitrobenzofuroxan | Ring-opened pyridine derivative | Intramolecular oxygen transfer | rsc.org |
| 2-Phenylindolizine | NHC–borane, Rose Bengal, NaOAc, Blue LED, Air | Pyridine-containing NHC–boryl carboxylate | Photoinduced oxidative ring-opening and borylation | rsc.org |
Derivatization at the Ester Moiety
The ester group at the C-7 position of this compound is a key site for derivatization, allowing for the introduction of a wide range of functional groups and the synthesis of new indolizine analogs. cymitquimica.com Standard ester transformations, such as hydrolysis, amidation, and reduction, can be employed to modify this moiety.
For instance, hydrolysis of the methyl ester would yield the corresponding carboxylic acid, which can then be coupled with various amines to form amides or subjected to other transformations characteristic of carboxylic acids. Reduction of the ester would afford the corresponding hydroxymethyl derivative, which can serve as a precursor for further functionalization. While specific examples of derivatization at the ester moiety of this compound are not extensively detailed in the provided context, these standard transformations are fundamental in medicinal and synthetic chemistry for creating libraries of compounds for biological screening. The synthesis of derivatives such as 4-methylphenethyl indolizine-7-carboxylate and 3-formyl-4-methylphenethyl indolizine-7-carboxylate highlights the feasibility of modifying the ester group. bldpharm.combldpharm.com
Table 4: Potential Derivatizations at the Ester Moiety of this compound
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Hydrolysis | Acid or Base | Carboxylic Acid |
| Amidation | Amine, Coupling Agent | Amide |
| Reduction | Reducing Agent (e.g., LiAlH4) | Alcohol (Hydroxymethyl) |
| Transesterification | Alcohol, Catalyst | Different Ester |
Spectroscopic and Structural Characterization in Indolizine Research
Elucidation of Chemical Structure
The precise identification of the chemical structure of methyl indolizine-7-carboxylate relies on a suite of analytical techniques that probe its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of indolizine (B1195054) compounds. While specific spectral data for this compound is not detailed in the surveyed literature, the expected chemical shifts can be inferred from data on related structures such as methyl indolizine-2-carboxylate and various other substituted indolizines. semanticscholar.orgresearchgate.net
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the indolizine core and the methyl ester group. The aromatic protons on the pyridine (B92270) and pyrrole (B145914) rings of the indolizine system typically appear in the downfield region (δ 6.0-8.5 ppm). The methyl protons of the carboxylate group would appear as a sharp singlet in the upfield region, generally around δ 3.7-3.9 ppm. rsc.org
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the ester group is characteristically found far downfield (δ 160-170 ppm). Carbons within the aromatic indolizine ring system resonate in the δ 100-140 ppm range. The methyl carbon of the ester group would be observed at a much higher field. researchgate.netrsc.org
Interactive Data Table: Predicted NMR Data for this compound
This table presents predicted chemical shift ranges based on known data for similar indolizine structures.
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) |
| Indolizine Ring Protons | ¹H | 6.0 - 8.5 |
| Methyl Ester Protons | ¹H | ~3.7 - 3.9 |
| Carbonyl Carbon (Ester) | ¹³C | ~160 - 170 |
| Indolizine Ring Carbons | ¹³C | ~100 - 140 |
| Methyl Ester Carbon | ¹³C | ~50 - 55 |
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. semanticscholar.org For this compound, the FT-IR spectrum would be dominated by characteristic absorption bands. A strong, prominent peak is expected in the range of 1700-1725 cm⁻¹ corresponding to the C=O stretching vibration of the ester carbonyl group. researchgate.net Other significant peaks would include C-O stretching vibrations for the ester group around 1200-1300 cm⁻¹, and C-H stretching and bending vibrations for the aromatic rings. mdpi.comresearchgate.net
Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Ester Carbonyl | C=O Stretch | ~1700 - 1725 | Strong |
| Ester C-O | C-O Stretch | ~1200 - 1300 | Strong |
| Aromatic Ring | C=C Stretch | ~1450 - 1600 | Medium-Weak |
| Aromatic C-H | C-H Stretch | >3000 | Medium-Weak |
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition. mdpi.com The molecular formula for this compound is C₁₀H₉NO₂. cymitquimica.comchemcd.com This corresponds to a molecular weight of approximately 175.18 g/mol . cymitquimica.comsigmaaldrich.com HRMS would be able to confirm the exact mass, calculated to be 175.0633 g/mol for the [M+H]⁺ ion, which helps to unequivocally verify the molecular formula. rsc.org
Crystallographic Studies
Crystallographic studies, particularly X-ray diffraction, are the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.
For instance, analysis of various indolizine carboxylates reveals that the indolizine ring system is generally planar. nih.gov The orientation of the methyl carboxylate substituent relative to the plane of the indolizine ring would be a key structural parameter determined by this method. Crystal packing is often stabilized by intermolecular interactions such as π-π stacking between the aromatic indolizine rings of adjacent molecules. mdpi.com
Computational and Theoretical Studies
Computational chemistry offers powerful tools to complement experimental data, providing deeper insights into the electronic structure and properties of molecules. mdpi.com Techniques like Density Functional Theory (DFT) are often employed to optimize molecular geometries and predict spectroscopic data (NMR, IR), which can then be compared with experimental results for validation.
For the broader class of indolizines, computational studies have been used to analyze intermolecular interactions through methods like Hirshfeld surface analysis, which helps in understanding the forces governing crystal packing. nih.govmdpi.com Molecular docking simulations have also been performed on indolizine derivatives to predict their binding affinity to biological targets, highlighting the role of the molecule's three-dimensional structure in its potential pharmacological activity. nih.gov Although specific computational studies on this compound are not available in the surveyed literature, these methods represent a crucial aspect of modern indolizine research. mdpi.com
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are fundamental in predicting the interaction between a small molecule, such as this compound, and a macromolecular target, typically a protein or enzyme. This approach is crucial for drug discovery and understanding biological activity.
In a typical study involving an indolizine derivative, researchers would first build a three-dimensional model of the molecule. This model is then placed into the binding site of a target protein using docking software. The software calculates the most likely binding conformations, or "poses," and scores them based on factors like binding energy. For example, in studies on 7-methoxy-indolizine analogues as potential anti-tuberculosis agents, docking simulations have been used to predict their affinity for enzymes like enoyl-[acyl-carrier] protein reductase. nih.gov These simulations help identify key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex. While no specific docking studies centered exclusively on this compound are reported, this methodology would be applied to predict its potential biological targets and binding affinity.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov This technique simulates the movement of atoms and molecules to understand conformational changes, stability, and interaction dynamics in a simulated physiological environment.
For an indolizine derivative, an MD simulation would typically follow a docking study. The most promising ligand-protein complex from docking would be subjected to simulation in a water box with ions to mimic cellular conditions. Over a simulation period of nanoseconds to microseconds, the trajectory of the complex is analyzed to assess the stability of the binding pose. Researchers look for stable root-mean-square deviation (RMSD) values for the protein and ligand, indicating a stable complex. For instance, MD simulations were performed on active anti-tubercular 7-methoxy-indolizine inhibitors to confirm the stability of their interactions within the enzyme's active site. nih.gov Such an analysis for this compound would reveal how it behaves within a binding pocket and the persistence of its interactions over time.
Quantum Chemical Calculations (e.g., Ab initio GIAO-CPHF)
Quantum chemical calculations offer a highly accurate way to predict the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are used to determine molecular geometries, vibrational frequencies (IR and Raman spectra), and NMR chemical shifts.
The Gauge-Invariant Atomic Orbital (GIAO) method is specifically used to predict NMR chemical shifts with high accuracy. Studies on various indolizine derivatives have employed ab initio GIAO-Coupled-Perturbed Hartree-Fock (GIAO-CPHF) calculations to understand their structure and the effects of protonation. sigmaaldrich.com These calculations can predict ¹³C and ¹⁵N chemical shifts that agree well with experimental NMR data, helping to confirm molecular structures and assign spectral peaks. sigmaaldrich.com For this compound, such calculations would provide a theoretical basis for its experimental NMR spectra and offer insights into its electronic charge distribution and reactivity.
Applications and Potential in Advanced Organic Synthesis
Building Blocks for Complex Molecule Synthesis
Methyl indolizine-7-carboxylate serves as a valuable building block for the construction of more complex molecules. cymitquimica.com Its indolizine (B1195054) core can be elaborated upon through various chemical reactions, allowing for the synthesis of diverse and highly substituted derivatives. cymitquimica.com For example, the scaffold has been used to create novel series of methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylates. This demonstrates its role as a foundational structure for assembling larger, more intricate molecular frameworks. The synthesis of ethyl 2-benzoyl-6-methyl-indolizine-7-carboxylate has also been achieved through reactions involving related pyrrole (B145914) precursors, highlighting the utility of the core structure in building complex heterocyclic systems. nih.gov
Synthetic Intermediates
The compound is a valuable synthetic intermediate, primarily due to the reactivity of its indolizine nucleus and the functional handle provided by the methyl ester group. cymitquimica.com The indolizine moiety is known to participate in a range of chemical reactions, such as cycloadditions and substitutions, which enable the formation of a wide array of derivatives. cymitquimica.com The presence of the methyl ester enhances its solubility in organic solvents and provides a site for further chemical modification. cymitquimica.com This combination of features makes this compound a useful intermediate in the synthetic pathways leading to potential pharmaceuticals and agrochemicals. cymitquimica.com
Development of Functional Dyes and Chemosensors
The indolizine scaffold is a key structural unit in many organic fluorophores. rsc.orgchim.it Derivatives of indolizine are known to exhibit strong fluorescence, making them useful in the creation of dyes and optical materials. nih.gov Research has shown that the photophysical properties of indolizines can be precisely tuned by introducing different functional groups onto the core structure. A systematic study on 3,7-disubstituted indolizines, where various electron-withdrawing groups were placed at the C-7 position, demonstrated the ability to shift the emission wavelength across a wide spectrum from blue to orange (462–580 nm). nih.gov This tunability is driven by an intramolecular charge transfer (ICT) process. nih.gov
Specifically, indolizine-7-carboxylic acid, the parent acid of the methyl ester, is known to be a fluorescent probe that is sensitive to acidic environments and can be used for the selective detection of carboxylic groups. biosynth.com This inherent fluorescence and sensitivity allow for the design of novel fluorescent pH sensors with potential applications in bioimaging. nih.gov The ability to modify the carboxylate group offers a direct route to conjugating the indolizine fluorophore to other molecules.
Table 1: Photophysical Properties of Selected 3,7-Disubstituted Indolizine Derivatives in Methanol nih.gov
| Compound (Substitution at C-7) | Max. Absorption (λabs, nm) | Max. Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
| Ethyl carboxylate | 382 | 462 | 80 | 0.81 |
| Carboxylic acid | 417 | 536 | 119 | 0.03 |
| Acetyl | 425 | 560 | 135 | 0.01 |
| Aldehyde | 433 | 580 | 147 | 0.01 |
Photoelectronic Properties and Optoelectronic Materials
Indolizine and its derivatives are recognized for their promising photoelectronic properties, making them candidates for use in advanced optoelectronic materials. chemrxiv.orgchemrxiv.org The core indolizine structure possesses novel characteristics, including blue light emission with high quantum yields and inherent electron-transporting capabilities. rsc.org These attributes make indolizine derivatives suitable for application in Organic Light-Emitting Diodes (OLEDs), where they can function as both deep-blue emitters and electron-transporting hosts. rsc.orgjmaterenvironsci.comresearchgate.net
The development of π-expanded indoloindolizines—molecules that merge indolizine and indole (B1671886) moieties—has been shown to create stable materials with vivid colors and fluorescence across the visible spectrum. chemrxiv.orgchemrxiv.org The electronic structure of these systems, particularly the HOMO-LUMO gap, can be precisely modulated by targeted chemical modifications, which in turn shifts their optoelectronic properties. chemrxiv.orgchemrxiv.org This tunability is crucial for designing materials for specific applications. For instance, indolizine derivatives have been successfully fabricated into organic field-effect transistors (OFETs), demonstrating competitive performance. chemrxiv.org The combination of high fluorescence efficiency, good thermal stability, and charge-transporting properties positions the indolizine scaffold, including this compound, as a promising platform for developing new materials for organic electronics. chemrxiv.orgrsc.org
Q & A
Q. What synthetic methodologies are commonly employed for methyl indolizine-7-carboxylate and its derivatives?
this compound derivatives are synthesized via eco-friendly, reduced-temperature methods or microwave-assisted protocols. For example, ethyl 3-substituted-7-methylindolizine-1-carboxylates were synthesized using one-pot microwave-assisted reactions, achieving completion in 30 minutes . Purification typically involves column chromatography and recrystallization (e.g., ethyl acetate) . Structural confirmation relies on elemental analysis, , , and LC-MS .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): and provide detailed structural insights, such as substituent positions and stereochemistry .
- Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms molecular weight and purity (e.g., for ethyl 7-amino-3-(4-methoxybenzoyl)indolizine-1-carboxylate) .
- Infrared Spectroscopy (IR): Identifies functional groups (e.g., carbonyl stretches at 1721–1688 cm) .
- Elemental Analysis: Validates empirical formulas (e.g., C, H, N percentages) .
Q. What pharmacological assays are routinely used to evaluate this compound derivatives?
Antibacterial activity is assessed via standardized protocols, such as broth dilution or agar diffusion, with statistical validation (mean ± SD of triplicate measurements) . Antioxidant potential may be evaluated using DPPH radical scavenging assays. Only ~50% of synthesized derivatives typically show significant bioactivity, necessitating structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yields of this compound derivatives?
Optimization strategies include:
- Catalyst Selection: Use of DBU (1,8-diazabicycloundec-7-ene) to promote regioisomer formation .
- Solvent Systems: Gradients of ethyl acetate in hexanes for flash chromatography improve separation of diastereomers .
- Temperature Control: Microwave-assisted synthesis reduces reaction time and improves regioselectivity . Statistical tools like MS Excel aid in analyzing parameter effects (e.g., temperature, solvent ratio) .
Q. How can contradictions in biological activity data among structurally similar derivatives be resolved?
Contradictions arise from variations in substituent effects, purity, or assay conditions. Solutions include:
- SAR Analysis: Compare substituent impacts (e.g., 4-fluorobenzoyl vs. methoxybenzoyl groups on antibacterial activity) .
- Purity Validation: Ensure >95% purity via HPLC or LC-MS to exclude impurities as confounding factors .
- Replicate Studies: Repeat assays under controlled conditions to confirm reproducibility .
Q. What strategies are effective for separating regioisomers and diastereomers in this compound derivatives?
- Chromatography: Flash column chromatography with gradient elution (e.g., 20% → 80% ethyl acetate in hexanes) resolves regioisomers (e.g., 22 and 23 in a 1:4 ratio) .
- TLC Monitoring: Track reaction progress and identify fractions .
- Hydrogenation: Catalytic hydrogenation (10% Pd/C, H) reduces double bonds to simplify mixtures .
Q. How do structural modifications at specific positions influence the biological activity of this compound derivatives?
Substituents at the 3- and 7-positions significantly modulate activity:
- Electron-Withdrawing Groups (e.g., -F): Enhance antibacterial potency by improving membrane permeability .
- Methoxy Groups: Increase steric bulk, potentially reducing binding affinity .
- Diastereomeric Effects: For example, diastereomers 24 and 25 exhibit distinct shifts and bioactivity due to stereochemical differences .
Methodological Notes
- Data Interpretation: Use crystallography (SHELX software) for absolute configuration determination in ambiguous cases .
- Statistical Rigor: Apply ANOVA or t-tests to compare biological activity across derivatives .
- Computational Support: Molecular docking or DFT calculations can predict substituent effects on reactivity and binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
